(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one

Catalog No.
S15379374
CAS No.
M.F
C17H10F3NO2
M. Wt
317.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxa...

Product Name

(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one

IUPAC Name

2-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one

Molecular Formula

C17H10F3NO2

Molecular Weight

317.26 g/mol

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)13-9-5-4-8-12(13)10-14-16(22)23-15(21-14)11-6-2-1-3-7-11/h1-10H

InChI Key

USMPOGVVUJGFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3C(F)(F)F)C(=O)O2

(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one is a compound belonging to the oxazol-5(4H)-one class, characterized by its unique structure that includes a phenyl group and a trifluoromethyl-substituted benzylidene moiety. The molecular formula of this compound is C18H14F3N1O2C_{18}H_{14}F_3N_1O_2, and it has a molecular weight of approximately 335.3 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and potentially its biological activity, making it an interesting candidate for various applications in medicinal chemistry and organic synthesis.

The chemical reactivity of (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one can be attributed to the oxazolone functionality, which is known to participate in various nucleophilic substitution reactions. The compound can undergo:

  • Condensation Reactions: It can react with amines or other nucleophiles to form substituted derivatives.
  • Cyclization Reactions: The oxazolone ring can participate in cyclization with different reagents, leading to the formation of more complex heterocycles.
  • Hydrolysis: Under acidic or basic conditions, the oxazolone ring can hydrolyze, yielding corresponding carboxylic acids and amines.

Research indicates that compounds within the oxazol-5(4H)-one class exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacteria and fungi.
  • Analgesic Effects: Studies have reported that oxazolones can possess analgesic properties, potentially through inhibition of cyclooxygenase enzymes.
  • Anti-inflammatory Activity: Certain derivatives have been noted for their ability to reduce inflammation in biological models.

The synthesis of (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one typically involves:

  • Condensation Reaction: Starting from 2-phenyl-4-hydroxyoxazolone, react it with 2-(trifluoromethyl)benzaldehyde under acidic conditions.
  • Cyclization: The reaction mixture is heated to promote cyclization and formation of the oxazolone ring.
  • Purification: The final product is purified through recrystallization or chromatography.

(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one has potential applications in:

  • Pharmaceutical Industry: As a scaffold for developing new analgesic or anti-inflammatory drugs.
  • Organic Synthesis: As an intermediate for synthesizing complex heterocyclic compounds.
  • Material Science: Due to its unique properties, it could be explored for use in coatings or polymers.

Interaction studies involving (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one focus on its binding affinity with various biological targets. Molecular docking studies suggest that this compound may interact effectively with cyclooxygenase enzymes, indicating its potential as an anti-inflammatory agent. Additional studies are needed to explore its interactions with other biomolecules and assess its pharmacokinetic properties.

Several compounds share structural similarities with (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one. Here are some notable examples:

Compound NameStructureUnique Features
4-Benzylidene-2-phenyloxazoloneStructureLacks trifluoromethyl group; primarily studied for antimicrobial activity.
4-Benzal-2-methylphenyl oxazoloneStructureContains a methyl group instead of trifluoromethyl; exhibits different biological profiles.
5(4H)-Oxazolone derivativesVarious structuresBroad range of derivatives; some show enhanced analgesic properties compared to standard drugs like celecoxib.

The uniqueness of (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one lies in its trifluoromethyl substitution, which significantly alters its electronic properties and biological activity compared to similar compounds without this feature.

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Exact Mass

317.06636305 g/mol

Monoisotopic Mass

317.06636305 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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